molecular formula C4H2BrNO2S B126591 2-Bromothiazole-5-carboxylic acid CAS No. 54045-76-0

2-Bromothiazole-5-carboxylic acid

Cat. No. B126591
CAS RN: 54045-76-0
M. Wt: 208.04 g/mol
InChI Key: BESGTWHUMYHYEQ-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

To a 25 mL round-bottomed flask at 0° C. was added ethyl 2-bromothiazole-5-carboxylate (0.633 mL, 4.24 mmol) (commercially available from Aldrich), MeOH (4.25 mL, 4.25 mmol), and sodium hydroxide (2.5 M, 1.88 mL, 4.23 mmol). After 3 hours, 3.5 mL 1 N HCl was added and a white precipitate formed. The MeOH was evaporated by rotary evaporation. The white solid was sonicated with water (20 mL) and filtered washing with water (50 mL). The solid material was dried in a vacuum oven at 60° C. to provide the product (0.69 g, 79%) as a white crystalline solid. LCMS (API-ES) m/z (%): 208 (100%, M−H).
Quantity
0.633 mL
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:7]([O:9]CC)=[O:8])=[CH:5][N:6]=1.CO.[OH-].[Na+].Cl>>[Br:1][C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.633 mL
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)OCC
Name
Quantity
4.25 mL
Type
reactant
Smiles
CO
Name
Quantity
1.88 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate formed
CUSTOM
Type
CUSTOM
Details
The MeOH was evaporated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The white solid was sonicated with water (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with water (50 mL)
CUSTOM
Type
CUSTOM
Details
The solid material was dried in a vacuum oven at 60° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.